10-Dodecen-1-ol, acetate, (E)-
CAS No.: 35153-09-4
Cat. No.: VC21341926
Molecular Formula: C₁₄H₂₆O₂
Molecular Weight: 226.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35153-09-4 |
---|---|
Molecular Formula | C₁₄H₂₆O₂ |
Molecular Weight | 226.35 g/mol |
IUPAC Name | [(E)-dodec-10-enyl] acetate |
Standard InChI | InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-4H,5-13H2,1-2H3/b4-3+ |
Standard InChI Key | JARZGLPTLYDJAG-UHFFFAOYSA-N |
Isomeric SMILES | C/C=C/CCCCCCCCCOC(=O)C |
SMILES | CC=CCCCCCCCCCOC(=O)C |
Canonical SMILES | CC=CCCCCCCCCCOC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a dodecenyl backbone () with an acetate group () at the first carbon and a trans-configuration double bond between carbons 10 and 11. The (E)-stereochemistry ensures spatial alignment critical for biological activity, as the planar arrangement of substituents around the double bond optimizes molecular recognition by insect olfactory receptors .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | [(E)-dodec-10-enyl] acetate | |
Molecular Formula | ||
Molecular Weight | 226.35 g/mol | |
InChIKey | JARZGLPTLYDJAG-UHFFFAOYSA-N | |
Canonical SMILES | CC=CCCCCCCCCCOC(=O)C |
Physicochemical Properties
As a lipophilic ester, 10-Dodecen-1-ol, acetate, (E)- exhibits limited water solubility but high miscibility with organic solvents. Its volatility, evidenced by gas chromatography retention indices, facilitates airborne dispersal—a trait exploited in pheromone-based applications .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The ester is synthesized via acid-catalyzed esterification of (E)-10-dodecen-1-ol with acetic anhydride. Optimal conditions (e.g., sulfuric acid catalyst, 60–80°C, 6–8 hours) achieve >90% yield. Stereochemical purity is maintained using purified (E)-alcohol precursors to avoid cis-isomer contamination.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors with immobilized lipase catalysts, enhancing efficiency and reducing waste. Recent patents highlight microfluidic systems that achieve 98% conversion in <2 hours, leveraging temperature-controlled enzymatic esterification.
Functional Applications
Agricultural Pest Management
As a pheromone mimic, this compound disrupts mating in Lepidoptera species. Field trials demonstrate 40–60% reductions in codling moth (Cydia pomonella) and oriental fruit moth (Grapholita molesta) populations when deployed in dispensers.
Ecological Research
Researchers utilize the compound to study insect olfactory pathways. Electrophysiological assays confirm its activation of specific antennal receptors in Spodoptera littoralis, validating its role in interspecific communication.
Analytical Profiling Techniques
Gas Chromatography (GC)
GC remains the gold standard for quantifying 10-Dodecen-1-ol, acetate, (E)- in environmental samples. The NIST WebBook provides retention indices across multiple columns, enabling precise identification :
Table 2: Chromatographic Retention Data
Column Type | Stationary Phase | Temperature Program | Retention Index | Reference |
---|---|---|---|---|
Capillary | DB-5 | 100°C to 275°C at 5°C/min | 1615 | |
Capillary | DB-Wax | 100°C to 240°C at 5°C/min | 1942 |
Mass Spectrometry (MS)
Electron ionization MS fragments the molecule at 43 (acetyl ion) and 61 (CH=CH-(CH)-O+), providing diagnostic peaks for structural confirmation .
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